molecular formula C24H22N2O4S B2578121 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine CAS No. 1251610-37-3

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine

Cat. No.: B2578121
CAS No.: 1251610-37-3
M. Wt: 434.51
InChI Key: ZMNWERUKNQJNMV-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, ethoxyphenyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzenesulfonyl group through sulfonylation reactions. The ethoxyphenyl and methoxy groups can be introduced via electrophilic aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline core and the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds with different functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as luminescent or conductive materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(4-methoxyphenyl)-6-methoxyquinolin-4-amine
  • 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-chloroquinolin-4-amine
  • 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-hydroxyquinolin-4-amine

Uniqueness

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity, while the ethoxyphenyl and methoxy groups contribute to its solubility and potential bioactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-3-30-18-11-9-17(10-12-18)26-24-21-15-19(29-2)13-14-22(21)25-16-23(24)31(27,28)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNWERUKNQJNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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